![molecular formula C32H33D6NO4 B602463 Fexofenadine D6 CAS No. 548783-71-7](/img/structure/B602463.png)
Fexofenadine D6
Overview
Description
Fexofenadine D6 is a deuterium-labeled version of Fexofenadine . Fexofenadine is an antihistamine pharmaceutical drug used to relieve symptoms of hay fever (seasonal allergic rhinitis) and hives of the skin (chronic idiopathic urticaria) .
Synthesis Analysis
The synthesis of Fexofenadine has been reported in several studies . One approach involves an 8-step synthesis starting from readily available and cheap starting materials, leading to Fexofenadine hydrochloride in 59% overall yield . Another approach proposes a new simple route for Fexofenadine synthesis with low cost and easily obtainable raw materials .Molecular Structure Analysis
The molecular formula of Fexofenadine D6 is C32H39NO4 . It has a molecular weight of 507.7 g/mol . The structure of Fexofenadine D6 includes a central oxygenated-C4-moiety .Chemical Reactions Analysis
While specific chemical reactions involving Fexofenadine D6 are not detailed in the search results, Fexofenadine is known to be involved in various reactions related to its role as an antihistamine .Physical And Chemical Properties Analysis
Fexofenadine D6 has a molecular weight of 507.7 g/mol . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Liquid Chromatography-Tandem Mass Spectrometric Method for Quantification
A rapid method to determine fexofenadine concentrations in human plasma using protein precipitation in 96-well plates and liquid chromatography-tandem mass spectrometry was validated . Plasma proteins were precipitated with acetonitrile containing the internal standard fexofenadine-d6, mixed briefly, and then filtered into a collection plate .
Pharmacokinetics in Mice with Targeted Disruption of the Slco2b1 Gene
Fexofenadine-d6 is used in the development of a knockout (KO) mouse model with targeted, global disruption of the Slco2b1 gene to examine the disposition of two confirmed mOATP2B1 substrates, namely, fexofenadine and rosuvastatin .
Future Directions
Mechanism of Action
Target of Action
Fexofenadine-d6, also known as Fexofenadine D6, is a selective antagonist for the H1 receptor . The H1 receptor is a histamine receptor predominantly found in smooth muscle, endothelial cells, and central nervous system, playing a crucial role in allergic reactions .
Mode of Action
Fexofenadine-d6 competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This interaction with its targets results in the alleviation of allergy symptoms .
Biochemical Pathways
Fexofenadine-d6 works by antagonizing the actions of histamine, an endogenous compound predominantly responsible for allergic symptomatology . Histamine is involved in local immune responses as well as regulating physiological function in the gut and acting as a neurotransmitter. By blocking the H1 receptor, Fexofenadine-d6 prevents histamine from binding and exerting its effects, thus mitigating allergic symptoms .
Pharmacokinetics
Fexofenadine-d6 exhibits rapid absorption with an onset of action within 1 to 2 hours . It has a half-life of approximately 14 hours . The principal pathways of Fexofenadine elimination are biliary and renal .
Result of Action
The molecular and cellular effects of Fexofenadine-d6’s action primarily involve the inhibition of histamine-induced effects. By blocking the H1 receptor, it prevents histamine from binding and exerting its effects, thus mitigating allergic symptoms . It has been found to inhibit TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis .
Action Environment
The action, efficacy, and stability of Fexofenadine-d6 can be influenced by various environmental factors. For instance, coadministration of Fexofenadine with grapefruit juice or apple juice was associated with reduced maximal plasma concentration and area under the plasma concentration-time curve . This suggests that certain dietary factors can influence the absorption and efficacy of Fexofenadine-d6 .
properties
IUPAC Name |
3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTNPBWLLIMQHL-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)(C(=O)O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661973 | |
Record name | 2-[4-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fexofenadine-d6 | |
CAS RN |
548783-71-7 | |
Record name | 2-[4-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of using deuterated analogs like Fexofenadine D6 as internal standards in LC-ESI-MS analysis?
A: Deuterated analogs, such as Fexofenadine D6, are commonly employed as internal standards in LC-ESI-MS due to their similar physicochemical properties to the target analyte (Fexofenadine in this case). This similarity leads to comparable behavior during sample preparation and chromatographic separation. By adding a known amount of the deuterated analog to the sample, researchers can account for variations in ionization efficiency and instrument response, ultimately improving the accuracy and precision of analyte quantification. []
Q2: The research paper discusses the "suppression effect" observed with Fexofenadine D6. Can you elaborate on this phenomenon and its implications for analysis?
A: The study reveals that increasing concentrations of Fexofenadine in a sample can suppress the signal intensity of the Fexofenadine D6 internal standard during LC-ESI-MS analysis. [] This suppression arises from the competition between the analyte and its deuterated counterpart for charged surface sites during the electrospray ionization process. While this effect could potentially impact the accuracy of quantification, the research demonstrates that the slopes of the calibration curves remain close to unity, indicating that the isotope dilution method effectively corrects for this suppression and ensures reliable quantitation. []
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